(3-Hydroxy-5-(trifluoromethoxy)phenyl)boronic acid
Overview
Description
(3-Hydroxy-5-(trifluoromethoxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C7H6BF3O4 and its molecular weight is 221.93. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of 3-Hydroxy-5-(trifluoromethoxy)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound, being an organoboron reagent, plays a crucial role in this reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, the compound, being a boron reagent, transfers formally nucleophilic organic groups from boron to palladium . This process is key to the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound affects the Suzuki-Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound is solid at room temperature , and its storage temperature is typically at refrigerator levels . These properties may influence its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of biologically active compounds, including multisubstituted purines for use as P2X7 antagonists in the treatment of pain, heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors, and fluorohydroquinolineethanol as a CETP inhibitor .
Action Environment
The action of 3-Hydroxy-5-(trifluoromethoxy)phenylboronic acid is influenced by environmental factors. The Suzuki-Miyaura coupling reaction, in which the compound participates, is known for its mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign . These properties make it suitable for use under specific Suzuki-Miyaura coupling conditions .
Properties
IUPAC Name |
[3-hydroxy-5-(trifluoromethoxy)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O4/c9-7(10,11)15-6-2-4(8(13)14)1-5(12)3-6/h1-3,12-14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDLDYUQPJRETJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC(F)(F)F)O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660298 | |
Record name | [3-Hydroxy-5-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-22-8 | |
Record name | [3-Hydroxy-5-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxy-5-(trifluoromethoxy)benzeneboronic acid 98% | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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